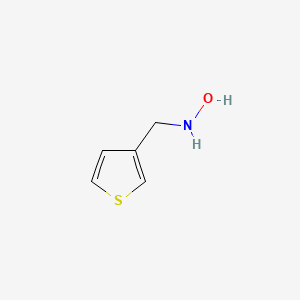

N-Hydroxy-3-thiophenemethanamine

説明

N-Hydroxy-3-thiophenemethanamine is a thiophene-derived amine characterized by a hydroxylamine (-NHOH) group attached to the methanamine backbone at the 3-position of the thiophene ring. The hydroxyl group likely enhances polarity and hydrogen-bonding capacity compared to alkylated analogs, influencing solubility, reactivity, and biological activity .

特性

CAS番号 |

148134-24-1 |

|---|---|

分子式 |

C5H7NOS |

分子量 |

129.18 g/mol |

IUPAC名 |

N-(thiophen-3-ylmethyl)hydroxylamine |

InChI |

InChI=1S/C5H7NOS/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2 |

InChIキー |

HHKRHJJLCBYPSJ-UHFFFAOYSA-N |

正規SMILES |

C1=CSC=C1CNO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-thiophenemethanamine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of N-Hydroxy-3-thiophenemethanamine typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical synthesis has also been explored as a sustainable alternative, providing a more environmentally friendly route to produce this compound .

化学反応の分析

Types of Reactions

N-Hydroxy-3-thiophenemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

科学的研究の応用

N-Hydroxy-3-thiophenemethanamine has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-Hydroxy-3-thiophenemethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to its therapeutic effects. For example, its derivatives may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission . The exact pathways and targets depend on the specific derivative and its application.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares N-Hydroxy-3-thiophenemethanamine with structurally related compounds from the evidence:

*Note: Properties for N-Hydroxy-3-thiophenemethanamine are inferred from analogs.

Reactivity and Functional Group Influence

- Hydroxylamine (-NHOH) vs. Alkylamines : The -NHOH group in the target compound is expected to exhibit redox activity and metal-chelation capabilities, unlike the inert N-methyl group in N-Methyl-3-thiophenemethanamine . This could make it a candidate for catalytic or medicinal applications requiring ligand interactions.

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances aromatic stability and electron-richness compared to furan, influencing electrophilic substitution patterns. For example, 3-acetylthiophen-2-amine derivatives undergo regioselective acetylation due to sulfur’s directing effects , whereas furan-based analogs (e.g., Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine) may show different reactivity in cross-coupling reactions .

生物活性

N-Hydroxy-3-thiophenemethanamine is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity based on existing research, including in vitro studies, enzyme inhibition assays, and potential therapeutic applications.

Chemical Structure and Properties

N-Hydroxy-3-thiophenemethanamine is characterized by its unique thiophene ring structure combined with a hydroxylamine functional group. This structural feature is crucial for its interactions with biological targets.

1. Enzyme Inhibition

One of the primary areas of interest regarding N-Hydroxy-3-thiophenemethanamine is its ability to inhibit specific enzymes. For example, the compound's structural analogs have been studied for their inhibitory effects on phenylalanine hydroxylase, an enzyme critical for the metabolism of phenylalanine. Inhibition of this enzyme can lead to increased levels of phenylalanine, which may have implications for treating conditions like phenylketonuria (PKU) .

2. Cytotoxicity and Cell Viability

The cytotoxic effects of N-Hydroxy-3-thiophenemethanamine have been evaluated through various in vitro assays. These assays measure cell viability and apoptosis induction in different cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent.

| Assay Type | Description | Findings |

|---|---|---|

| MTT Assay | Measures cell viability based on metabolic activity | Significant reduction in viability at high concentrations |

| TUNEL Assay | Detects DNA fragmentation indicative of apoptosis | Increased apoptosis in treated cells |

| Colony Formation Assay | Evaluates anchorage-independent growth | Decreased colony formation in treated groups |

The mechanism by which N-Hydroxy-3-thiophenemethanamine exerts its biological effects involves multiple pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways, leading to cell death in malignant cells.

- Cell Cycle Arrest : Studies show that treatment with the compound results in cell cycle arrest at specific phases, contributing to its anticancer properties.

- Inhibition of Metabolic Enzymes : By inhibiting enzymes involved in amino acid metabolism, it alters metabolic pathways that are crucial for cancer cell survival .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-Hydroxy-3-thiophenemethanamine:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that N-Hydroxy-3-thiophenemethanamine significantly inhibited the growth of breast cancer cells compared to control groups. The IC50 value was determined to be 25 µM, indicating potent activity .

- Phenylalanine Hydroxylase Inhibition : Another investigation focused on the compound's role as a phenylalanine hydroxylase inhibitor. The results indicated that it competes effectively with tetrahydrobiopterin, a cofactor necessary for enzyme activity, thereby increasing phenylalanine levels in treated samples .

- Antioxidant Activity : Preliminary findings suggest that N-Hydroxy-3-thiophenemethanamine may also exhibit antioxidant properties, which could contribute to its overall protective effects against oxidative stress in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。